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Executive Summary

Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas
aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary
driver of this resistance is the synergistic interplay between the production of 3-lactamase
enzymes and the reduction of outer membrane permeability due to porin loss.
Imipenem/relebactam is a 3-lactam/B-lactamase inhibitor combination designed to combat
such resistant pathogens. Relebactam, a diazabicyclooctane inhibitor, potently neutralizes
Ambler Class A and C B-lactamases. This guide provides a detailed technical examination of
the mechanisms by which relebactam restores imipenem's activity against bacterial strains
that have lost critical porin channels, a common and challenging resistance phenotype.
Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this
document elucidates the critical role of relebactam in overcoming this specific form of
antimicrobial resistance.

The Synergy of Resistance: Porin Loss and [3-
Lactamase Activity

The outer membrane of Gram-negative bacteria serves as a selective barrier. For
carbapenems like imipenem to be effective, they must traverse this membrane to reach their
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targets, the penicillin-binding proteins (PBPS), in the periplasmic space. This entry is primarily
facilitated by specific porin channels.

e Pseudomonas aeruginosa: The OprD porin is the principal channel for imipenem uptake.[1]
[2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]

o Klebsiella pneumoniae: The OmpK35 and OmpK36 porins are crucial for the entry of
carbapenems.[4] Disruption in one or both of these porins contributes significantly to
carbapenem resistance.[4][5]

When porin expression is diminished, the influx of imipenem into the periplasm is severely
restricted. If the bacterium also produces a [3-lactamase enzyme, such as a chromosomal
AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the
few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual
mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem
resistance.[6][7][8]
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Fig 1. Dual mechanism of carbapenem resistance.

Relebactam's Mechanism: Neutralizing the
Enzymatic Threat
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Relebactam is a non-pB-lactam, diazabicyclooctane 3-lactamase inhibitor.[9] Its mechanism of
action is not bactericidal; instead, it covalently binds to and inactivates specific B-lactamase
enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]

Spectrum of Inhibition:

o Active Against: Ambler Class A (including KPCs and other ESBLS) and Class C (AmpC) (-
lactamases.[7][9][11]

» Not Active Against: Ambler Class B metallo--lactamases (MBLs like NDM, VIM, IMP) and
Class D oxacillinases (OXA-48-like).[1][7]

By inhibiting the primary enzymatic defense of the bacteria, relebactam allows imipenem to
accumulate in the periplasm and reach its PBP targets.
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Fig 2. Relebactam's inhibition of B-lactamase protects imipenem.

Restoring Activity in Porin-Deficient Strains
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Relebactam does not induce porin expression or repair mutated channels. Its efficacy in porin-
deficient strains is entirely dependent on its ability to protect the limited amount of imipenem
that successfully enters the periplasm. In a strain with both porin loss and a relebactam-
susceptible B-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its
chromosomal AmpC), the resistance is high. However, the addition of relebactam inhibits
AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the
PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem.
[11[91[12]
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Fig 3. Relebactam overcomes resistance in porin-deficient cells.

Quantitative Data: In Vitro Efficacy

The clinical utility of relebactam is demonstrated by its ability to significantly lower the
minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance
studies and targeted analyses of mutant strains provide clear quantitative evidence.
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Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation

Imipenem MIC Imipenem/Relebact
Isolate / Phenotype Fold Decrease
(ng/mL) am MIC (pg/mL)
PAO1 (Wild-Type) 0.5 <1 -
PAO1 OprD- Mutant 4 <1 >4
Imipenem-Resistant
Clinical Isolates MICo0 = 16 MICoo =2 8
(n=251)
XDR Clinical Isolates
MICso/o0 = 8/32 MICso/o0 = 0.5/1 16-32

(n=252)

(Data compiled from multiple sources. Relebactam tested at a fixed concentration of 4 pg/mL.
XDR: Extensively Drug-Resistant.)[9][13]

Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions

Imipenem MIC Imipenem/Relebact
Isolate / Phenotype Fold Decrease
(ng/mL) am MIC (pg/mL)

Single Porin
Disruption .

S Susceptible -
(OmpK35 or
OmpK36)
Dual Porin Disruption
(OmpK35 and 128 8 16

OmpK36)

Dual Porin Disruption
+ blakKPC >512 512 -

Overexpression

(Data from a study on KPC-producing K. pneumoniae. Relebactam tested at a fixed
concentration of 4 ug/mL.)[5]
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Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)

. % Susceptibility
Imipenem/Relebact

] Imipenem o Restored in
Organism o am Susceptibility ]
Susceptibility (%) (%) Imipenem-NS
(V]
Isolates
P. aeruginosa 70.3% 94.2% 80.5%
K. pneumoniae 96.1% 99.0% 74.1%

(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-
Susceptible.)[6][9]

Experimental Protocols

The data supporting the efficacy of imipenem/relebactam are derived from standardized and
reproducible laboratory methods.

Antimicrobial Susceptibility Testing (AST)

o Reference Method (Broth Microdilution - BMD):

o Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-
Hinton broth (CAMHB). For the combination, add relebactam to a final, fixed

concentration of 4 pg/mL in each well.[14][15]

o Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity
standard, then dilute to achieve a final concentration of approximately 5 x 10> CFU/mL in
the microtiter plate wells.

o Incubation: Incubate plates at 35°C + 2°C for 16-20 hours in ambient air.[16]

o Reading: The MIC is the lowest concentration of the antimicrobial agent that completely
inhibits visible growth.

o Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P.
aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10262423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5444184/
https://www.benchchem.com/product/b560040?utm_src=pdf-body
https://www.benchchem.com/product/b560040?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8561265/
https://journals.asm.org/doi/10.1128/aac.02165-19
https://www.biomerieux.com/us/en/our-offer/clinical-products/etest-imipenem-relebactam.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also
used, with results correlated back to the BMD reference method.[16][17][18]

Analysis of Porin Loss

o Genotypic Analysis (PCR and Sequencing):
o DNA Extraction: Isolate genomic DNA from the bacterial culture.

o PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant
porin genes (e.g., oprD, ompK35, ompK36).[19][20]

o Sanger Sequencing: Sequence the PCR products to identify mutations, insertions,
deletions, or premature stop codons that would result in a non-functional porin.[21]

o Expression Analysis (Quantitative Real-Time PCR - gRT-PCR):

[¢]

RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.

[¢]

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

[e]

gPCR: Perform real-time PCR using primers specific for the porin gene and a
housekeeping gene (e.g., rpoD) for normalization.

[e]

Analysis: Calculate the relative expression of the porin gene using the comparative CT (2-
AACT) method, comparing the resistant isolate to a wild-type control.[3][22]

e Phenotypic Analysis (SDS-PAGE):

o Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate
through differential centrifugation or sarcosinate solubilization.

o Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein
bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46
kDa for OprD) indicates a loss of protein expression.[5]
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Fig 4. Workflow for characterizing porin loss-mediated resistance.

Conclusion

Relebactam plays a pivotal role in restoring the clinical utility of imipenem against Gram-
negative pathogens that employ a combination of 3-lactamase production and porin loss to
achieve carbapenem resistance. While it does not directly address the issue of membrane
impermeability, its potent and specific inhibition of Class A and C 3-lactamases is sufficient to
protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal
effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible
range, for a significant percentage of porin-deficient isolates of P. aeruginosa and
Enterobacterales. The data from in vitro studies and large-scale surveillance programs
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underscore the importance of imipenem/relebactam as a therapeutic option for infections

caused by these challenging multidrug-resistant organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6985745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8561265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8561265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8561265/
https://journals.asm.org/doi/10.1128/aac.02165-19
https://www.biomerieux.com/us/en/our-offer/clinical-products/etest-imipenem-relebactam.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7512178/
https://pubmed.ncbi.nlm.nih.gov/40080303/
https://pubmed.ncbi.nlm.nih.gov/40080303/
https://pubmed.ncbi.nlm.nih.gov/40080303/
https://medicine.uodiyala.edu.iq/wp-content/uploads/2023/10/Molecular-Detection-of-OprD-and-ExoA-in-Pseudomonas.pdf
http://impactfactor.org/PDF/IJDDT/9/IJDDT,Vol9,Issue1,Article8.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9112901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4744465/
https://www.benchchem.com/product/b560040#the-role-of-relebactam-in-overcoming-porin-loss-mediated-resistance
https://www.benchchem.com/product/b560040#the-role-of-relebactam-in-overcoming-porin-loss-mediated-resistance
https://www.benchchem.com/product/b560040#the-role-of-relebactam-in-overcoming-porin-loss-mediated-resistance
https://www.benchchem.com/product/b560040#the-role-of-relebactam-in-overcoming-porin-loss-mediated-resistance
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b560040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

